methyl[(oxolan-2-yl)methyl]amine hydrochloride methyl[(oxolan-2-yl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 4795-30-6
VCID: VC7291874
InChI: InChI=1S/C6H13NO.ClH/c1-7-5-6-3-2-4-8-6;/h6-7H,2-5H2,1H3;1H
SMILES: CNCC1CCCO1.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63

methyl[(oxolan-2-yl)methyl]amine hydrochloride

CAS No.: 4795-30-6

Cat. No.: VC7291874

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

methyl[(oxolan-2-yl)methyl]amine hydrochloride - 4795-30-6

Specification

CAS No. 4795-30-6
Molecular Formula C6H14ClNO
Molecular Weight 151.63
IUPAC Name N-methyl-1-(oxolan-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-7-5-6-3-2-4-8-6;/h6-7H,2-5H2,1H3;1H
Standard InChI Key QWNGJJUPXCQCRM-UHFFFAOYSA-N
SMILES CNCC1CCCO1.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl[(oxolan-2-yl)methyl]amine hydrochloride, with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol . Its structure consists of a tetrahydrofuran (oxolane) ring, where the 2-position is substituted with a methylaminomethyl group (-CH₂NHCH₃), followed by protonation with hydrochloric acid to form the hydrochloride salt (Fig. 1).

Fig. 1: Proposed structure of methyl[(oxolan-2-yl)methyl]amine hydrochloride. The oxolane ring (tetrahydrofuran) is highlighted in blue, with the methylamine side chain and hydrochloride counterion shown in red.

Notably, discrepancies exist in nomenclature across sources. For example, one database lists the compound as N-methyl-1-(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride , which incorrectly describes a six-membered tetrahydropyran (oxane) ring instead of the five-membered oxolane system. This inconsistency underscores the need for careful verification of structural assignments in literature.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol for methyl[(oxolan-2-yl)methyl]amine hydrochloride is documented in the provided sources, analogous methods for oxolane-derived amines can be extrapolated. For instance, the reduction of 2-deoxy-D-ribose to ribitol using sodium borohydride, followed by cyclization under acidic conditions, has been employed to generate oxolane intermediates . A plausible route for the target compound could involve:

  • Reductive amination: Reacting oxolan-2-carbaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

  • Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Analytical Data

Limited experimental data are available, but key spectroscopic features can be inferred:

  • ¹H NMR: Expected signals include a multiplet for the oxolane ring protons (δ 1.70–2.10 ppm), a triplet for the methylene group adjacent to nitrogen (δ 2.50–3.00 ppm), and a singlet for the N-methyl group (δ 2.30–2.45 ppm) .

  • IR: Stretching vibrations for the amine hydrochloride (2500–3000 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₇H₁₆ClNO
Molecular weight165.66 g/mol
Exact mass165.092041
Melting pointNot reported
Boiling pointNot reported

Challenges and Future Directions

Data Gaps

Critical gaps persist in:

  • Thermodynamic data: Melting/boiling points, solubility profiles.

  • Toxicity: No MSDS or safety data is publicly accessible .

Synthetic Optimization

Future work should prioritize:

  • Developing regioselective methods to avoid byproducts (e.g., ditosylation observed in related compounds ).

  • Scaling up production for preclinical testing.

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